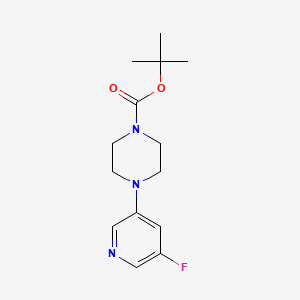
tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20FN3O2 and its molecular weight is 281.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Chemical Formula : C15H21FN2O2
- Molecular Weight : 295.35 g/mol
- CAS Number : 1779131-33-7
The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The compound has shown promise as a selective antagonist or modulator of these receptors, which are crucial in the treatment of various psychiatric and neurological disorders.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Serotonergic Activity | Exhibits affinity for serotonin receptors, influencing mood and anxiety levels. |
| Dopaminergic Activity | Modulates dopamine receptor activity, potentially affecting reward pathways and motor control. |
| Antidepressant Potential | Preliminary studies suggest efficacy in models of depression, possibly through serotonergic pathways. |
| Neuroprotective Effects | May protect against neurodegenerative processes by modulating inflammatory responses in neural tissues. |
1. Antidepressant Effects
A study published in MDPI investigated the effects of similar piperazine derivatives on mood disorders. The findings indicated that compounds with structural similarities to this compound demonstrated significant antidepressant-like effects in animal models, correlating with increased serotonergic activity .
2. Neuroprotection
Research has shown that piperazine derivatives can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vitro studies indicated that such compounds could lower levels of pro-inflammatory cytokines like TNF-alpha and IL-6, which are implicated in neurodegenerative diseases .
3. Pharmacokinetics and Bioavailability
A pharmacokinetic study highlighted the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results suggested favorable bioavailability profiles, making it a candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
tert-butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQUCHOPSPBGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















